molecular formula C20H19NO3 B4284903 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid

2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid

Cat. No. B4284903
M. Wt: 321.4 g/mol
InChI Key: HGZGXCZXEFLDCL-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid, also known as EEQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This molecule has a unique chemical structure that makes it a promising candidate for various research studies. In

Scientific Research Applications

2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a high melting point, which makes it easy to handle and store. However, 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a low bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield. Another area of interest is the exploration of the potential applications of 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid and its potential applications in various scientific research fields.
Conclusion
In conclusion, 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid (2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid) is a promising compound that has potential applications in various scientific research fields. Its unique chemical structure, anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. While there are some limitations to its use in lab experiments, the potential applications of 2-(4-ethoxyphenyl)-6-ethyl-4-quinolinecarboxylic acid make it an interesting compound for future research.

properties

IUPAC Name

2-(4-ethoxyphenyl)-6-ethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-13-5-10-18-16(11-13)17(20(22)23)12-19(21-18)14-6-8-15(9-7-14)24-4-2/h5-12H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZGXCZXEFLDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.